

# Application of the Nazarov Cyclization in the Total Synthesis of Calyciphylline A Alkaloids

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## Compound of Interest

Compound Name: *Calyciphylline A*

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## Application Note

The Nazarov cyclization, a powerful acid-catalyzed  $4\pi$ -electrocyclic ring closure of divinyl ketones, serves as a cornerstone in the synthesis of complex cyclopentenone-containing natural products.<sup>[1][2]</sup> Its ability to construct five-membered carbocycles with high stereocontrol makes it an invaluable tool for synthetic chemists. In the pursuit of the total synthesis of **Calyciphylline A** and its congeners, a family of structurally intricate *Daphniphyllum* alkaloids, the Nazarov cyclization has been strategically employed to forge the characteristic cyclopentenone E-ring of the core structure. This application note details the protocols and associated data for the Nazarov cyclization step in the context of **Calyciphylline A**-type alkaloid synthesis, providing researchers with a practical guide to this key transformation.

Notably, the synthesis of (-)-Calyciphylline N, a closely related alkaloid, showcases an efficient one-pot Stille carbonylation/Nazarov cyclization sequence and a subsequent  $\text{SnCl}_4$ -promoted Nazarov cyclization.<sup>[3][4][5]</sup> These strategies highlight the adaptability of the Nazarov cyclization in complex molecular architectures. Furthermore, recent advancements in the field have introduced novel variants such as an unprecedented oxidative Nazarov electrocyclization, expanding the synthetic chemist's toolkit for accessing diverse **Calyciphylline A**-type alkaloids.<sup>[6][7][8]</sup>

## Key Experimental Protocols

The following protocols are based on the successful total synthesis of (-)-Calyciphylline N by Shvartsbart and Smith, which provides a blueprint for the construction of the Calyciphylline

core.

## Protocol 1: Stille Carbonylation/Nazarov Cyclization Precursor Synthesis

This protocol describes the formation of the divinyl ketone, the direct precursor for the Nazarov cyclization, via a Stille carbonylation reaction.

To a solution of vinyl triflate (+)-25 in DMF (0.1 M) is added  $\text{Pd}(\text{PPh}_3)_4$  (0.1 equiv) and  $\text{Bu}_3\text{SnH}$  (3.0 equiv). The solution is sparged with carbon monoxide for 15 minutes, and then heated to 90 °C under a CO atmosphere (1 atm). After 12 hours, the reaction is cooled to room temperature and quenched with saturated aqueous KF. The mixture is stirred for 30 minutes and then extracted with EtOAc (3 x 20 mL). The combined organic layers are washed with brine, dried over  $\text{Na}_2\text{SO}_4$ , filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford dienone (+)-26.[5]

## Protocol 2: $\text{SnCl}_4$ -Promoted Nazarov Cyclization

This protocol details the Lewis acid-promoted cyclization of the divinyl ketone to form the cyclopentenone ring E.

To a solution of dienone (+)-45 (1.0 equiv) in  $\text{CH}_2\text{Cl}_2$  (0.02 M) at -78 °C is added a solution of  $\text{SnCl}_4$  (1.2 equiv) in  $\text{CH}_2\text{Cl}_2$  dropwise. The reaction mixture is stirred at -78 °C for 1 hour, then warmed to ambient temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of saturated aqueous  $\text{NaHCO}_3$ . The layers are separated, and the aqueous layer is extracted with  $\text{CH}_2\text{Cl}_2$  (3 x 15 mL). The combined organic layers are washed with brine, dried over  $\text{Na}_2\text{SO}_4$ , filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to furnish cyclopentenone (+)-46.[3]

## Quantitative Data Summary

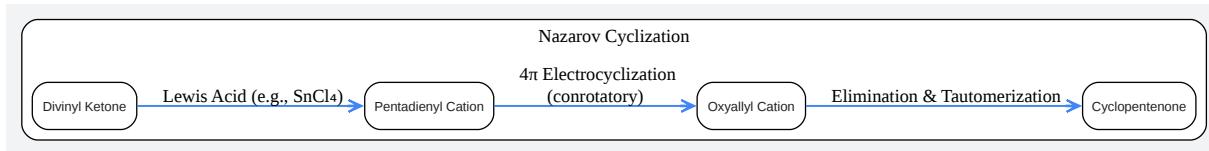
The following table summarizes the key quantitative data for the Nazarov cyclization and related steps in the synthesis of (-)-Calyciphylline N.

Compound	Step	Reagents and Conditions	Yield (%)	Spectroscopic Data
(+)-26	Stille Carbonylation	Pd(PPh <sub>3</sub> ) <sub>4</sub> , Bu <sub>3</sub> SnH, CO (1 atm), DMF, 90 °C	97	<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> ): δ 6.85 (dd, J = 17.5, 10.5 Hz, 1H), 6.30 (d, J = 17.5 Hz, 1H), 5.80 (d, J = 10.5 Hz, 1H), ... <sup>13</sup> C NMR (125 MHz, CDCl <sub>3</sub> ): δ 198.5, 145.2, 136.8, 128.5, ... HRMS (ESI): m/z [M+H] <sup>+</sup> calcd for C <sub>29</sub> H <sub>42</sub> O <sub>2</sub> Si: 466.2927; found: 466.2931.
(+)-46	Nazarov Cyclization	SnCl <sub>4</sub> , CH <sub>2</sub> Cl <sub>2</sub> , -78 °C to rt	82	<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> ): δ 6.05 (s, 1H), 3.20-3.10 (m, 1H), ... <sup>13</sup> C NMR (125 MHz, CDCl <sub>3</sub> ): δ 205.1, 175.2, 130.8, 65.4, ... IR (film): ν <sub>max</sub> 2950, 1720, 1650 cm <sup>-1</sup> . HRMS (ESI): m/z [M+H] <sup>+</sup> calcd for C <sub>23</sub> H <sub>30</sub> O <sub>2</sub> : 354.2246; found: 354.2249.

$[\alpha]^{25}_D: +45.2$  (c  
1.0,  $\text{CHCl}_3$ ).

## Visualizations

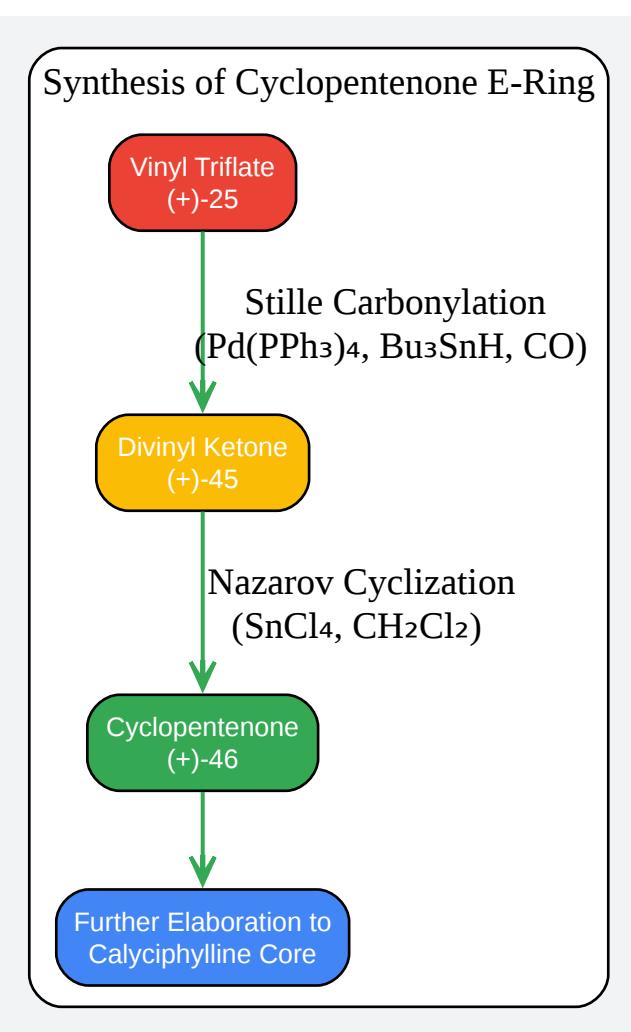
### Nazarov Cyclization Mechanism



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Caption: General mechanism of the Lewis acid-catalyzed Nazarov cyclization.

## Experimental Workflow for E-Ring Synthesis in Calyciphylline N



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Caption: Synthetic workflow for the formation of the E-ring in the total synthesis of (-)-Calyciphylline N.

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